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molecular formula C9H10N2 B1199978 2-Phenyl-2-imidazoline CAS No. 936-49-2

2-Phenyl-2-imidazoline

Cat. No. B1199978
M. Wt: 146.19 g/mol
InChI Key: BKCCAYLNRIRKDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05380899

Procedure details

In a 2,000 ml four-necked flask equipped with a reflux condenser and a thermometer were charged 515 g of benzonitrile and 10 g of titanium diisopropoxybis(acetonate). After addition of 4 g of water, the mixture was heated up to 185°-190° C. with stirring. Then, 300 g of ethylenediamine were added dropwise for 10 hours with stirring while maintaining the temperature at 185° C. or above. After completion of the addition of the diamine, the reaction mixture was heated up to 200° C. and maintained at that temperature for 6 hours. The resulting mixture was then subjected to vacuum distillation at 0.7 mmHg and at 160°-180° C. to obtain 635 g of 2-phenyl-2-imidazoline with a yield of 87%.
Quantity
300 g
Type
reactant
Reaction Step One
[Compound]
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
titanium diisopropoxybis(acetonate)
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
515 g
Type
reactant
Reaction Step Three
Name
Quantity
4 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH2:4])[CH2:2][NH2:3].[C:5](#N)[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>O>[C:6]1([C:5]2[NH:3][CH2:2][CH2:1][N:4]=2)[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C(CN)N
Step Two
Name
diamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
titanium diisopropoxybis(acetonate)
Quantity
10 g
Type
reactant
Smiles
Name
Quantity
515 g
Type
reactant
Smiles
C(C1=CC=CC=C1)#N
Step Four
Name
Quantity
4 g
Type
catalyst
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 2,000 ml four-necked flask equipped with a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated up to 185°-190° C.
STIRRING
Type
STIRRING
Details
with stirring
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 185° C. or above
TEMPERATURE
Type
TEMPERATURE
Details
maintained at that temperature for 6 hours
Duration
6 h
DISTILLATION
Type
DISTILLATION
Details
The resulting mixture was then subjected to vacuum distillation at 0.7 mmHg and at 160°-180° C.

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1NCCN1
Measurements
Type Value Analysis
AMOUNT: MASS 635 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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